1,4-Dichlorodibenzo-p-dioxin
Overview
Description
1,4-Dichlorodibenzo-p-dioxin is a chemical compound belonging to the family of polychlorinated dibenzo-p-dioxins (PCDDs). These compounds are known for their environmental persistence and potential toxicity. This compound consists of two benzene rings connected by two oxygen bridges, with chlorine atoms attached at the 1 and 4 positions on the benzene rings .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dichlorodibenzo-p-dioxin can be synthesized through the photochemical conversion of triclosan, a common antimicrobial agent found in personal care products. This conversion involves UV irradiation at a wavelength of 254 nm, leading to the formation of this compound .
Industrial Production Methods
Industrial production of this compound is not common due to its toxic nature. it can be unintentionally produced during the manufacturing processes of other chlorinated compounds, such as during the incineration of chlorine-containing substances like polyvinyl chloride (PVC) and the chlorine bleaching of paper .
Chemical Reactions Analysis
Types of Reactions
1,4-Dichlorodibenzo-p-dioxin can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more chlorinated dioxins.
Reduction: This reaction can result in the removal of chlorine atoms.
Substitution: Chlorine atoms can be replaced by other substituents, such as hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like sodium hydroxide can facilitate the substitution of chlorine atoms.
Major Products Formed
Oxidation: More chlorinated dioxins.
Reduction: Less chlorinated dioxins or completely dechlorinated dibenzo-p-dioxin.
Substitution: Hydroxylated derivatives of dibenzo-p-dioxin.
Scientific Research Applications
1,4-Dichlorodibenzo-p-dioxin has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of dioxins in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its potential to disrupt endocrine functions.
Medicine: Studied for its toxicological effects and potential role in causing diseases.
Industry: Used in research to develop methods for the detection and remediation of dioxin contamination
Mechanism of Action
1,4-Dichlorodibenzo-p-dioxin exerts its effects primarily through the activation of the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound induces the expression of various genes involved in xenobiotic metabolism. This can lead to toxic effects, including disruption of endocrine functions and potential carcinogenicity .
Comparison with Similar Compounds
1,4-Dichlorodibenzo-p-dioxin is part of a broader class of compounds known as dioxins and dioxin-like compounds. Similar compounds include:
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Known for its high toxicity and environmental persistence.
Polychlorinated dibenzofurans (PCDFs): Structurally similar to dioxins but with one oxygen bridge.
Polychlorinated biphenyls (PCBs): Another class of toxic compounds with similar mechanisms of action
This compound is unique due to its specific chlorine substitution pattern, which influences its chemical behavior and toxicity compared to other dioxins .
Properties
IUPAC Name |
1,4-dichlorodibenzo-p-dioxin | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2O2/c13-7-5-6-8(14)12-11(7)15-9-3-1-2-4-10(9)16-12/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMUPQZSDWVPQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=C(C=CC(=C3O2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50202951 | |
Record name | 1,4-Dichlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50202951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54536-19-5 | |
Record name | 1,4-Dichlorodibenzo-p-dioxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054536195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Dichlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50202951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-DICHLORODIBENZO-P-DIOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPN17Q7404 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.